molecular formula C11H8O3 B3050890 Phenyl furan-2-carboxylate CAS No. 2948-14-3

Phenyl furan-2-carboxylate

Cat. No. B3050890
CAS RN: 2948-14-3
M. Wt: 188.18 g/mol
InChI Key: YYHDAWBGVZLMAD-UHFFFAOYSA-N
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Description

Phenyl furan-2-carboxylate is a compound that belongs to the class of 5-phenyl-furan-2-carboxylic acids . These compounds have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .


Molecular Structure Analysis

The molecular structure of Phenyl furan-2-carboxylate and its derivatives has been analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These analyses provide valuable insights into the structural characteristics of these compounds.

Scientific Research Applications

Antimycobacterial Agents

Phenyl furan-2-carboxylate derivatives, specifically 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents. These compounds are particularly noted for their ability to interfere with iron homeostasis in mycobacterial species, a crucial aspect in the development of new antitubercular therapeutics. A study by Mori et al. (2022) focused on a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the potent candidates in this series, analyzing its structure and properties (Mori et al., 2022).

Synthesis and Characterization for Metal Complexes

Furan-2-carboxylate compounds have been utilized in the synthesis of mixed-ligand metal complexes. For example, furan-2-carboxylic acid has been used as a primary ligand alongside 1,10-phenanthroline as a secondary ligand in the creation of various metal complexes, as described by Taghreed et al. (2014). These complexes have been characterized for properties like melting points, solubility, and magnetic susceptibility, suggesting their potential utility in various applications including catalysis and material science (Taghreed et al., 2014).

Synthesis of Bioactive Compounds

Phenyl furan-2-carboxylate derivatives have been synthesized for potential use in pharmacological applications. For instance, Cansiz et al. (2004) synthesized various compounds, including furan-2-carboxylic acid hydrazide derivatives, for potential bioactive properties. The study focused on understanding the structural components of these synthesized compounds, which could lead to the development of new drugs or therapeutic agents (Cansiz et al., 2004).

Vascular Smooth Muscle Cells (VSMC) Inhibition

In the field of cardiovascular research, (furan-2-yl)(phenyl)methanone derivatives synthesized from furan-2-carboxylic acid have shown inhibitory activities against VSMC proliferation. Qing-shan (2011) highlighted the potential of these compounds in inhibiting vascular smooth muscle cell growth, which is significant in the context of atherosclerosis and other vascular diseases (Qing-shan, 2011).

Synthesis of Aromatic Compounds

Phenyl furan-2-carboxylate has also been used in the synthesis of aromatic compounds. Subrahmanya et al. (2003) reported a novel method for synthesizing 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acids, demonstrating the compound's utility in organic synthesis and its potential in developing various heterocyclic compounds (Subrahmanya et al., 2003).

Future Directions

The future directions for the research and development of Phenyl furan-2-carboxylate and its derivatives are promising. They have emerged as a new class of antimycobacterial agents, and their potential applications in the medical field are being explored .

properties

IUPAC Name

phenyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHDAWBGVZLMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325541
Record name Phenyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl furan-2-carboxylate

CAS RN

2948-14-3
Record name NSC509746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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